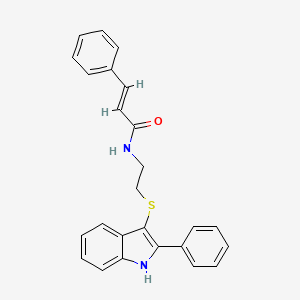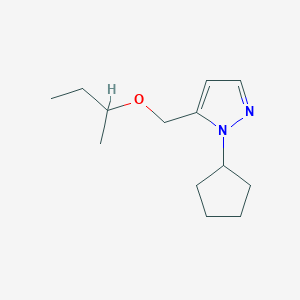
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, also known as Boc-CPZ, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of the central nervous system.
Wirkmechanismus
The mechanism of action of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole may modulate the activity of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and cAMP in the brain, leading to changes in behavior and cognition. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in lab experiments is its specificity for PDE10A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other intracellular signaling pathways. However, one of the main limitations of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole. One area of interest is the development of more efficient synthesis methods, which could make it easier to produce 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in larger quantities. Another area of interest is the development of more potent and selective PDE10A inhibitors, which could have potential applications in the treatment of various diseases. Finally, there is a need for further research on the biochemical and physiological effects of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its specificity for PDE10A makes it a valuable tool for studying the function of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole involves the reaction between cyclopentanone and hydrazine hydrate, followed by the reaction with sec-butyllithium and tert-butyl chloroformate. The final step involves the reaction with sodium methoxide and methanol. The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
5-(butan-2-yloxymethyl)-1-cyclopentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-11(2)16-10-13-8-9-14-15(13)12-6-4-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYKGVPCMTPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

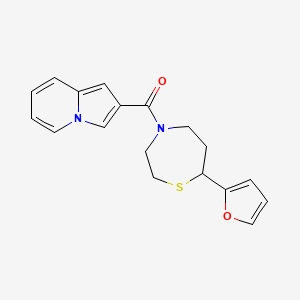
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)
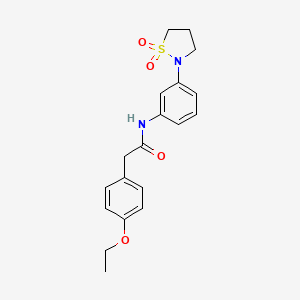
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
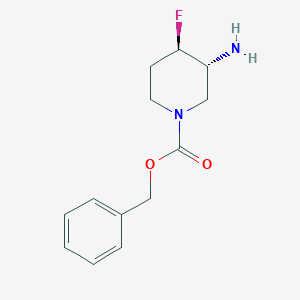

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)
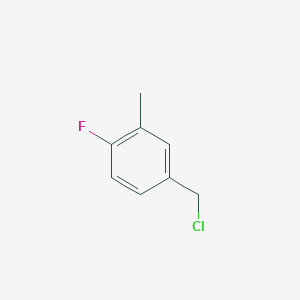

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
